(4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that combines the structural features of carbamic acid and benzothiazolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one typically involves the reaction of 4-chlorophenyl isocyanate with 2-propyl-1,2-benzothiazol-3-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamic acids or benzothiazolones.
Scientific Research Applications
(4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)carbamic acid ethyl ester
- (4-chlorophenyl)carbamic acid methyl ester
- 2-propyl-1,2-benzothiazol-3-one derivatives
Uniqueness
(4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
199173-09-6 |
---|---|
Molecular Formula |
C17H17ClN2O3S |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
(4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NOS.C7H6ClNO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;8-5-1-3-6(4-2-5)9-7(10)11/h3-6H,2,7H2,1H3;1-4,9H,(H,10,11) |
InChI Key |
DRGPJOZDMDOOLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2S1.C1=CC(=CC=C1NC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.